molecular formula C19H18ClN3O3 B12114313 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

Cat. No.: B12114313
M. Wt: 371.8 g/mol
InChI Key: GOQRSEAPQWJXPQ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.

    Substitution reactions:

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Agricultural Chemistry: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a synthetic compound with potential applications in medicinal chemistry and agricultural sciences. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities including antimicrobial, antitumor, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

The chemical structure of this compound can be described by its molecular formula C16H18ClN3O3C_{16}H_{18}ClN_3O_3 and a molecular weight of 329.78 g/mol. The compound features a chlorophenyl group attached to an oxadiazole ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC16H18ClN3O3
Molecular Weight329.78 g/mol
LogP4.205
Polar Surface Area67.372 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of oxadiazole derivatives showed promising antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. In particular, the compound demonstrated an inhibition rate of over 70% against these strains at concentrations around 500 mg/L .

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been extensively researched. One study highlighted that compounds containing the oxadiazole moiety exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Insecticidal Activity

The insecticidal properties of this class of compounds have also been evaluated. A study reported that derivatives similar to this compound exhibited high insecticidal activity against pests like Mythimna separate and Helicoverpa armigera. The lethal concentration (LC50) values were found to be significantly lower than those of conventional insecticides .

Case Studies

  • Antimicrobial Efficacy : A research article published in 2022 investigated a series of benzamide derivatives including the target compound for their antibacterial properties. The study concluded that modifications at the phenyl ring significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Antitumor Mechanism : A study focused on the antitumor activity of oxadiazole derivatives revealed that the compound induced cell cycle arrest in cancer cells, leading to increased apoptosis rates. Flow cytometry analysis indicated a significant increase in sub-G1 phase cells upon treatment with the compound .
  • Insecticidal Performance : In another case study, the efficacy of various oxadiazole-based insecticides was tested against agricultural pests. The results indicated that specific structural modifications led to enhanced lethality, suggesting a structure-activity relationship critical for future design .

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(2)11-25-16-9-5-14(6-10-16)19(24)21-18-17(22-26-23-18)13-3-7-15(20)8-4-13/h3-10,12H,11H2,1-2H3,(H,21,23,24)

InChI Key

GOQRSEAPQWJXPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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